molecular formula C11H10N2O4S2 B3144174 ((2-Nitrophenyl)sulfonyl)(2-thienylmethyl)amine CAS No. 546062-89-9

((2-Nitrophenyl)sulfonyl)(2-thienylmethyl)amine

Cat. No. B3144174
CAS RN: 546062-89-9
M. Wt: 298.3 g/mol
InChI Key: RSNGUGHWITUZDT-UHFFFAOYSA-N
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Description

((2-Nitrophenyl)sulfonyl)(2-thienylmethyl)amine, also known as NTMA, is a chemical compound with both useful and harmful properties. It has a molecular formula of C11H10N2O4S2 and a molecular weight of 298.34 g/mol .


Molecular Structure Analysis

The molecular structure of This compound is defined by its molecular formula C11H10N2O4S2 . Unfortunately, the specific structural details such as bond lengths and angles are not provided in the search results.

Scientific Research Applications

Antibacterial Agents and Biofilm Inhibition

The compound’s scaffold, based on a (2-nitrophenyl)methanol core, has shown promise as an inhibitor of PqsD in Pseudomonas aeruginosa. PqsD is a key enzyme involved in signal molecule biosynthesis during cell-to-cell communication. Notably, one derivative displayed potent anti-biofilm activity and a tight-binding mode of action . Further research in this area could lead to novel anti-infectives.

Quorum Sensing Modulation

Quorum sensing (QS) regulates bacterial behavior by coordinating gene expression based on cell density. The ability of this compound to interfere with QS pathways could be harnessed for controlling virulence factors, biofilm formation, and bacterial pathogenesis .

Medicinal Chemistry and Drug Design

Researchers can explore modifications to the (2-nitrophenyl)methanol scaffold to enhance efficacy and selectivity. By understanding the structure–activity relationship, medicinal chemists can design improved derivatives with better in vivo efficacy .

Organic Synthesis and Thiourea Derivatives

The synthesis of thiourea derivatives is of great interest in synthetic chemistry. Researchers could explore the reactivity of this compound, potentially leading to novel heterocyclic thiones or other valuable intermediates .

properties

IUPAC Name

2-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c14-13(15)10-5-1-2-6-11(10)19(16,17)12-8-9-4-3-7-18-9/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNGUGHWITUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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